[4-[3-(2-Ethoxyphenoxy)propoxy]phenyl]-phenylmethanone
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Overview
Description
[4-[3-(2-Ethoxyphenoxy)propoxy]phenyl]-phenylmethanone: is an organic compound with the molecular formula C24H24O4. It is a complex molecule featuring multiple aromatic rings and ether linkages, making it an interesting subject for various chemical studies and applications .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of [4-[3-(2-Ethoxyphenoxy)propoxy]phenyl]-phenylmethanone typically involves multi-step organic reactions. One common method is the Suzuki–Miyaura coupling, which is a palladium-catalyzed cross-coupling reaction between an aryl halide and an organoboron compound . This reaction is favored due to its mild conditions and high functional group tolerance.
Industrial Production Methods: Industrial production of this compound may involve large-scale Suzuki–Miyaura coupling reactions, utilizing optimized conditions to maximize yield and purity. The process often includes steps like purification through recrystallization or chromatography to ensure the final product meets industrial standards .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the ether linkages, using reagents like sodium hydroxide or potassium tert-butoxide.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium hydroxide in aqueous or alcoholic solutions.
Major Products: The major products depend on the type of reaction. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols. Substitution reactions might result in the formation of new ether or ester linkages .
Scientific Research Applications
Chemistry: In chemistry, [4-[3-(2-Ethoxyphenoxy)propoxy]phenyl]-phenylmethanone is used as a building block for synthesizing more complex molecules. Its unique structure allows for various functionalizations, making it valuable in organic synthesis .
Biology and Medicine: Its aromatic structure and functional groups can interact with biological targets, making it a candidate for drug development .
Industry: In the industrial sector, this compound can be used in the production of advanced materials, such as polymers and resins. Its stability and reactivity make it suitable for creating high-performance materials .
Mechanism of Action
The mechanism by which [4-[3-(2-Ethoxyphenoxy)propoxy]phenyl]-phenylmethanone exerts its effects involves interactions with molecular targets such as enzymes or receptors. The compound’s aromatic rings and ether linkages allow it to bind to specific sites, potentially inhibiting or activating biological pathways .
Comparison with Similar Compounds
- [4-[3-(2-Methoxyphenoxy)propoxy]phenyl]-phenylmethanone
- [4-[3-(2-Propoxyphenoxy)propoxy]phenyl]-phenylmethanone
Uniqueness: What sets [4-[3-(2-Ethoxyphenoxy)propoxy]phenyl]-phenylmethanone apart is its specific ethoxy group, which can influence its reactivity and interactions compared to similar compounds with different alkoxy groups. This unique feature can affect its solubility, stability, and overall chemical behavior .
Properties
IUPAC Name |
[4-[3-(2-ethoxyphenoxy)propoxy]phenyl]-phenylmethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H24O4/c1-2-26-22-11-6-7-12-23(22)28-18-8-17-27-21-15-13-20(14-16-21)24(25)19-9-4-3-5-10-19/h3-7,9-16H,2,8,17-18H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YARLCXSGGZWHHL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1OCCCOC2=CC=C(C=C2)C(=O)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H24O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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